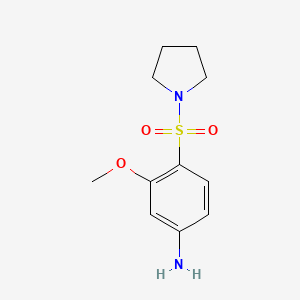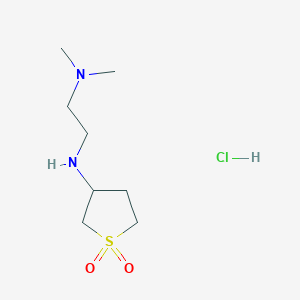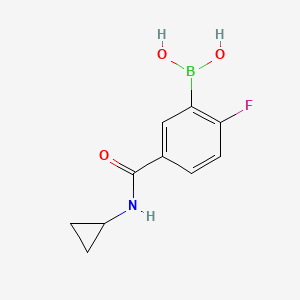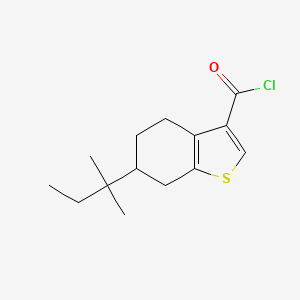
4-Chlor-2,6-dicyclopropylpyrimidin
Übersicht
Beschreibung
4-Chloro-2,6-dicyclopropylpyrimidine is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2,6-dicyclopropylpyrimidine are not detailed in the search results, pyrimidines are known to undergo nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Wissenschaftliche Forschungsanwendungen
Antifungal Aktivitäten
Eine der wichtigsten Anwendungen von 4-Chlor-2,6-dicyclopropylpyrimidin ist die Synthese neuer Pyrimidinderivate mit antifungaler Aktivität . Diese Verbindungen wurden in vitro gegen 14 phytopathogene Pilze untersucht, und die Ergebnisse zeigten, dass die meisten der synthetisierten Verbindungen fungizide Aktivitäten zeigten . Einige von ihnen waren sogar wirksamer als die Kontrollfungizide .
Synthese von Pyrimidinderivaten
This compound wird zur Synthese neuer Pyrimidinderivate verwendet . Diese Derivate haben aufgrund ihrer vielfältigen biologischen Aktivitäten großes Interesse geweckt . So wurde beispielsweise eine Reihe von 4-Hydrazinopyrimidinderivaten mit antimikrobieller Aktivität in vitro synthetisiert .
Entwicklung neuer Fungizide
Ermutigt durch die zahlreichen pharmakologischen Aktivitäten von Pyrimidinderivaten, wurden Forscher angeregt, einige neue Pyrimidin-Fungizide zu entwickeln . Drei Reihen neuer Pyrimidinderivate wurden entworfen und synthetisiert . Die Syntheserouten umfassten die Verwendung von this compound .
Orthogonale Chemoselektivitätsstudien
This compound wurde in Studien zur Erforschung der orthogonalen Chemoselektivität von 2,4,6-Trichlor-1,3,5-Triazin (TCT) als trifunktionellem Linker mit verschiedenen Nucleophilen verwendet . Die bevorzugte Reihenfolge der Einarbeitung verschiedener Nucleophile wurde sowohl experimentell als auch theoretisch untersucht .
Regioselektive Synthese
This compound wurde zur regioselektiven Synthese neuer Pyrimidinderivate verwendet . Es wurde gezeigt, dass der nucleophile Angriff auf Pyrimidine unter Verwendung von N-Methylpiperazin hochspezifisch ist und die Bildung von C-4-substituierten Produkten begünstigt .
Synthese von Diarylpyrimidin- und Dihydrobenzyloxopyrimidin-Hybriden
Diarylpyrimidin- und Dihydrobenzyloxopyrimidin-Hybride, die sowohl in zellulären als auch in Enzym-Assays eine hohe und breit gefächerte anti-HIV-1-Aktivität aufweisen, wurden berichtet . Die Synthese dieser Hybride umfasste die Verwendung von this compound .
Biochemische Analyse
Biochemical Properties
4-Chloro-2,6-dicyclopropylpyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where 4-Chloro-2,6-dicyclopropylpyrimidine binds to the active sites of enzymes, preventing their normal function .
Cellular Effects
The effects of 4-Chloro-2,6-dicyclopropylpyrimidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to alter the expression of genes involved in apoptosis and cell cycle regulation. Additionally, 4-Chloro-2,6-dicyclopropylpyrimidine affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-2,6-dicyclopropylpyrimidine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, 4-Chloro-2,6-dicyclopropylpyrimidine binds to the active sites of enzymes, inhibiting their activity. This inhibition leads to downstream effects on cellular processes, including alterations in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2,6-dicyclopropylpyrimidine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2,6-dicyclopropylpyrimidine remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects on enzymes. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-Chloro-2,6-dicyclopropylpyrimidine vary with different dosages in animal models. At lower doses, this compound has been found to exert mild inhibitory effects on enzymes and cellular processes. At higher doses, 4-Chloro-2,6-dicyclopropylpyrimidine can cause significant toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response .
Metabolic Pathways
4-Chloro-2,6-dicyclopropylpyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites. The interactions between 4-Chloro-2,6-dicyclopropylpyrimidine and metabolic enzymes are primarily inhibitory, resulting in altered metabolic processes .
Transport and Distribution
The transport and distribution of 4-Chloro-2,6-dicyclopropylpyrimidine within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is transported across cellular membranes and distributed to various cellular compartments. The localization and accumulation of 4-Chloro-2,6-dicyclopropylpyrimidine within cells are critical factors that determine its biological activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of 4-Chloro-2,6-dicyclopropylpyrimidine plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may influence the localization of 4-Chloro-2,6-dicyclopropylpyrimidine, thereby affecting its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
4-chloro-2,6-dicyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-9-5-8(6-1-2-6)12-10(13-9)7-3-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWQUYSMZJCDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159820-61-7 | |
| Record name | 4-chloro-2,6-dicyclopropylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)










